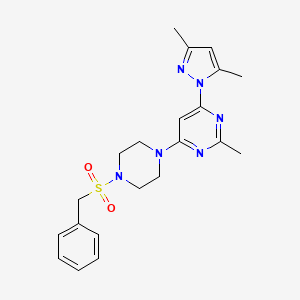
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DPPA and is synthesized through a specific method that involves multiple steps.
Scientific Research Applications
Antidepressant Potential
A study examined a series of compounds including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which is structurally related to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)propanamide. This compound was identified as a potential antidepressant, showing equivalent potency to imipramine in standard antidepressant assays but with reduced anticholinergic action and no interference with antihypertensive effects of certain drugs (Bailey et al., 1985).
Involvement in Supramolecular Chemistry
Research into complexes of palladium(II) chloride with pyrazol-1-yl propanamide derivatives, which are closely related to the chemical structure of interest, revealed insights into their supramolecular properties. The study found that these compounds can form various hydrogen-bonded chains and cyclic dimers in the solid state, offering potential applications in the field of supramolecular chemistry (Palombo et al., 2019).
Synthesis of Pyrazole Derivatives
Another research focused on synthesizing various pyrazole derivatives, including 3,5-diphenyl-1H-pyrazole derivatives. These compounds demonstrated considerable sedative, local anesthetic, and platelet antiaggregating activities, along with moderate analgesic and anti-inflammatory activities (Bondavalli et al., 1990).
Antimicrobial and Anti-inflammatory Agents
A study synthesized novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, some of which showed antimicrobial and anti-inflammatory properties. This indicates potential applications of related compounds in therapeutic and pharmaceutical research (Kendre et al., 2015).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10-6-5-7-15(11(10)2)17-16(20)9-8-14-12(3)18-19-13(14)4/h5-7H,8-9H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRJEAKBFKKJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=C(NN=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)



![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)



![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)

![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)
